3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE is a compound that features a benzamide core linked to an isoxazole ring. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method for synthesizing isoxazole derivatives is the reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water . Another method involves a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and ammonium chloride in water are used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]METHYL PIPERIDINE HYDROCHLORIDE: Similar structure with a piperidine ring instead of a benzamide core.
4-(3-(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY)METHYL PIPERIDINE HYDROCHLORIDE: Another similar compound with slight structural variations.
Uniqueness
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of the isoxazole ring and benzamide core, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-8-17(10-13)21-20(23)16-7-5-9-18(11-16)24-12-19-14(2)22-25-15(19)3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTBHVRUSWAZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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